Cas no 88071-91-4 (Methyl 5-(bromomethyl)-2-nitrobenzoate)

Methyl 5-(bromomethyl)-2-nitrobenzoate is a brominated aromatic ester with a nitro functional group, commonly utilized as a versatile intermediate in organic synthesis. Its key advantages include its reactivity as an electrophile due to the bromomethyl moiety, enabling further functionalization through nucleophilic substitution reactions. The presence of both electron-withdrawing nitro and ester groups enhances its utility in cross-coupling and cyclization reactions. This compound is particularly valuable in pharmaceutical and agrochemical research for constructing complex molecular frameworks. Its stability under standard storage conditions and well-characterized reactivity profile make it a reliable choice for synthetic applications requiring precise control over aromatic substitution patterns.
Methyl 5-(bromomethyl)-2-nitrobenzoate structure
88071-91-4 structure
Product Name:Methyl 5-(bromomethyl)-2-nitrobenzoate
CAS No:88071-91-4
MF:C9H8BrNO4
MW:274.068121910095
MDL:MFCD20528191
CID:709170
PubChem ID:13399988
Update Time:2025-11-02

Methyl 5-(bromomethyl)-2-nitrobenzoate Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,5-(bromomethyl)-2-nitro-, methyl ester
    • methyl 5-(bromomethyl)-2-nitrobenzoate
    • 3-methoxycarbonyl 4-nitrobenzyl bromide
    • 5-(Bromomethyl)-2-nitrobenzoicacid methyl ester
    • METHYL 5-BROMOMETHYL-2-NITRO-BENZOATE
    • methyl 5-bromomethyl-2-nitrobenzoate
    • AJAFGSCUXQKJRK-UHFFFAOYSA-N
    • 3-Methoxycarbonyl-4-nitrobenzyl bromide
    • SY226903
    • 5-bromomethyl-2-nitrobenzoic acid methyl ester
    • 5-bromomethyl-2-nitro-benzoic acid methyl ester
    • Benzoic acid, 5-(bro
    • 5-(Bromomethyl)-2-nitrobenzoic acid methyl ester
    • SCHEMBL147719
    • AKOS037649645
    • EN300-215381
    • MFCD20528191
    • Methyl5-(bromomethyl)-2-nitrobenzoate
    • 88071-91-4
    • DTXSID90539430
    • CS-12854
    • Methyl 5-(bromomethyl)-2-nitrobenzoate
    • MDL: MFCD20528191
    • Inchi: 1S/C9H8BrNO4/c1-15-9(12)7-4-6(5-10)2-3-8(7)11(13)14/h2-4H,5H2,1H3
    • InChI Key: AJAFGSCUXQKJRK-UHFFFAOYSA-N
    • SMILES: O=C(C1C([N+](=O)[O-])=CC=C(CBr)C=1)OC

Computed Properties

  • Exact Mass: 272.96400
  • Monoisotopic Mass: 272.96367g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 72.1

Experimental Properties

  • PSA: 72.12000
  • LogP: 2.79950

Methyl 5-(bromomethyl)-2-nitrobenzoate Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Methyl 5-(bromomethyl)-2-nitrobenzoate Pricemore >>

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Methyl 5-(bromomethyl)-2-nitrobenzoate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  25 °C; 3 - 12 h, reflux
Reference
Discovery and Structure-Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials
Laleu, Benoit ; et al, Journal of Medicinal Chemistry, 2021, 64(17), 12582-12602

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  reflux
2.1 Reagents: Benzoyl peroxide ,  N-Bromosuccinimide Solvents: Carbon tetrachloride ;  reflux
Reference
Design, synthesis and identification of novel colchicine-derived immunosuppressant
Chang, Dong-Jo; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(15), 4416-4420

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  5 h, reflux
2.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Chloroform ;  24 h, rt
Reference
Discovering novel chemical inhibitors of human cyclophilin A: Virtual screening, synthesis, and bioassay
Li, Jian; et al, Bioorganic & Medicinal Chemistry, 2006, 14(7), 2209-2224

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  20 °C; 12 h, 50 °C
2.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  25 °C; 3 - 12 h, reflux
Reference
Discovery and Structure-Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials
Laleu, Benoit ; et al, Journal of Medicinal Chemistry, 2021, 64(17), 12582-12602

Methyl 5-(bromomethyl)-2-nitrobenzoate Raw materials

Methyl 5-(bromomethyl)-2-nitrobenzoate Preparation Products

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Amadis Chemical Company Limited
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(CAS:88071-91-4)Methyl 5-(bromomethyl)-2-nitrobenzoate
Order Number:A915957
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:57
Price ($):482.0
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Additional information on Methyl 5-(bromomethyl)-2-nitrobenzoate

Methyl 5-(bromomethyl)-2-nitrobenzoate (CAS No. 88071-91-4): A Comprehensive Overview in Modern Chemical Research

Methyl 5-(bromomethyl)-2-nitrobenzoate, identified by its CAS number 88071-91-4, is a significant compound in the realm of organic synthesis and pharmaceutical development. This compound, featuring a nitro group and a bromomethyl substituent, has garnered considerable attention due to its versatile applications in the synthesis of complex molecules. The unique structural properties of this compound make it a valuable intermediate in the creation of various pharmacologically active agents.

The bromomethyl moiety in Methyl 5-(bromomethyl)-2-nitrobenzoate is particularly noteworthy, as it serves as a reactive site for further functionalization. This reactivity has been exploited in numerous synthetic pathways, enabling the construction of more intricate molecular architectures. In recent years, researchers have leveraged this compound to develop novel therapeutic agents targeting a wide range of diseases.

One of the most compelling aspects of Methyl 5-(bromomethyl)-2-nitrobenzoate is its role in the synthesis of biologically active molecules. The nitro group, while traditionally associated with explosive compounds, plays a crucial role in medicinal chemistry by serving as a handle for further chemical transformations. This dual functionality has been harnessed to create molecules with enhanced binding affinity and selectivity towards biological targets.

In the context of modern drug discovery, Methyl 5-(bromomethyl)-2-nitrobenzoate has been utilized in the development of inhibitors for various enzymes and receptors. For instance, studies have demonstrated its utility in generating potent inhibitors of enzymes involved in cancer metabolism. These inhibitors have shown promise in preclinical models, highlighting the potential of this compound as a lead molecule for further optimization.

The pharmaceutical industry has also explored the use of Methyl 5-(bromomethyl)-2-nitrobenzoate in the synthesis of anti-inflammatory agents. The ability to introduce diverse functional groups at the bromomethyl position allows for the creation of molecules with tailored pharmacological properties. Recent studies have reported on derivatives of this compound that exhibit significant anti-inflammatory activity, making them attractive candidates for clinical development.

Beyond its applications in drug discovery, Methyl 5-(bromomethyl)-2-nitrobenzoate has found utility in materials science. Its unique reactivity has been exploited in the synthesis of advanced materials with specialized properties. For example, researchers have utilized this compound to create polymers with enhanced thermal stability and mechanical strength. These materials are being explored for applications in electronics and aerospace industries.

The synthesis of Methyl 5-(bromomethyl)-2-nitrobenzoate involves multi-step organic reactions that highlight the compound's synthetic versatility. The process typically begins with the nitration of benzoic acid derivatives followed by bromination and esterification steps. These synthetic routes have been optimized over time to ensure high yields and purity, making the compound readily available for research purposes.

In conclusion, Methyl 5-(bromomethyl)-2-nitrobenzoate (CAS No. 88071-91-4) is a multifaceted compound with significant applications in pharmaceuticals and materials science. Its unique structural features and reactivity make it an invaluable intermediate for synthetic chemists. As research continues to uncover new applications for this compound, its importance in modern chemical science is likely to grow even further.

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Amadis Chemical Company Limited
(CAS:88071-91-4)Methyl 5-(bromomethyl)-2-nitrobenzoate
A915957
Purity:99%
Quantity:25g
Price ($):482.0
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